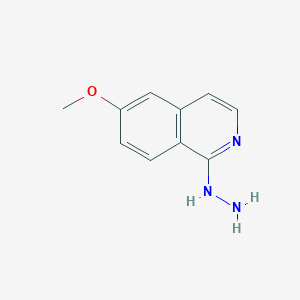

1-Hydrazino-6-methoxyisoquinoline

Description

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(6-methoxyisoquinolin-1-yl)hydrazine |

InChI |

InChI=1S/C10H11N3O/c1-14-8-2-3-9-7(6-8)4-5-12-10(9)13-11/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

CYOVMEPCUBGRRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

Structural and Reactivity Differences

- Hydrazino Group vs. Amino/Alkoxy Groups: The hydrazino group in this compound distinguishes it from amino- or alkoxy-substituted analogs. Hydrazines are potent nucleophiles and metal chelators, enabling applications in catalysis or antimicrobial activity (e.g., copper(II) complexes in ) .

- Methoxy vs. Alkoxy Substituents: The methoxy group at C6 in this compound may enhance electron density in the aromatic ring, influencing π-π stacking interactions.

Preparation Methods

Key Reaction Mechanism

1-Chloro-6-methoxyisoquinoline reacts with hydrazine hydrate under reflux conditions to replace the chlorine atom with a hydrazino (-NH-NH2) group. The reaction is typically performed without solvent to maximize yield.

General Reaction:

Reaction Optimization and Conditions

Critical Parameters

| Parameter | Optimal Conditions | Rationale |

|---|---|---|

| Solvent | Solvent-free or hydrazine hydrate as solvent | Solvent presence reduces yield due to side reactions (e.g., decomposition) |

| Temperature | Reflux (typically 100–120°C) | Ensures complete conversion of 1-chloro to 1-hydrazino derivative |

| Catalyst | None or trace acids (e.g., HCl) | Chitosan·HCl or other catalysts are less effective for this substitution |

| Reaction Time | 4–6 hours | Longer times improve conversion but risk over-reaction |

Example Protocol (Adapted from US3388130A)

-

Starting Material : 1-Chloro-6-methoxyisoquinoline (e.g., synthesized via chlorination of 6-methoxyisoquinoline using POCl3).

-

Procedure :

-

Heat 5 g of 1-chloro-6-methoxyisoquinoline with 50 mL of 98% hydrazine hydrate under reflux for 5 hours.

-

Cool, filter, and recrystallize the product from cyclohexane.

-

Preparation of Starting Material

The synthesis of 1-chloro-6-methoxyisoquinoline is a prerequisite. Common methods include:

Method 1: Direct Chlorination

6-Methoxyisoquinoline is treated with phosphorus oxychloride (POCl3) in a polar aprotic solvent (e.g., DMF or DCM) to introduce the chlorine atom at the 1-position.

Reaction:

Method 2: Etherification and Substitution

1-Hydroxy-6-methoxyisoquinoline undergoes alkylation (e.g., with alkyl halides) followed by chlorination.

Alternative Synthesis Routes

While less common, alternative pathways include:

Hydrogenation of Hydrazine Derivatives

This compound can be synthesized by hydrogenating 1-azido-6-methoxyisoquinoline using Raney nickel or Pd/C.

Catalytic Condensation

Chitosan·HCl or other catalysts have been explored for hydrazone formation, but their applicability to 1-hydrazinoisoquinolines remains limited.

Purification and Characterization

Purification

Characterization Data

| Property | Value (this compound) |

|---|---|

| Melting Point | ~142–160°C (varies with substitution) |

| Molecular Formula | C9H9N3O |

| Elemental Analysis | C: 63.76%, H: 6.32%, N: 20.68%, O: 9.24% |

| Spectroscopic Data | IR: NH stretch at ~3300 cm⁻¹; NMR: δ 8.5–7.2 (aromatic H), δ 4.0 (OCH3) |

Challenges and Limitations

-

Low Reactivity of Chloroisoquinolines : Direct ammonolysis of 1-chloro-6-methoxyisoquinoline with ammonia is inefficient due to steric and electronic hindrance.

-

Side Reactions : Solvent presence (e.g., ethanol) can lead to decomposition or competing etherification.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine Substitution | 85–96 | Reflux, solvent-free | High yield, simplicity | Requires pure starting material |

| Catalytic Hydrogenation | 70–80 | Raney Ni, H2 atmosphere | Access to amino derivatives | Lower yield, complex setup |

| Direct Chlorination | 60–75 | POCl3, DMF | Versatile for diverse substituents | Toxic reagents, moderate yield |

Applications and Derivatives

This compound serves as a precursor for:

Q & A

Q. What are the recommended synthetic routes for 1-hydrazino-6-methoxyisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves hydrazine hydrate reacting with substituted isoquinoline precursors. For example, analogous compounds like 7-methoxyisoquinoline derivatives are synthesized via acid-catalyzed cyclization in dioxane/HCl, yielding ~67% under optimized conditions . Key variables include solvent polarity, temperature, and stoichiometric ratios of hydrazine. Researchers should monitor intermediates using TLC or HPLC to optimize stepwise reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR (¹H/¹³C) to confirm hydrazino (-NH-NH₂) and methoxy (-OCH₃) substituents.

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., theoretical ~175.2 g/mol for C₁₀H₉N₃O).

- FT-IR for functional group analysis (N-H stretch at ~3300 cm⁻¹, C-O-C at ~1250 cm⁻¹).

Reference databases like NIST Chemistry WebBook provide benchmark spectral data for validation .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Methodological Answer : Isoquinoline derivatives exhibit enzyme inhibition and cytotoxicity in in vitro models. For example, triazolo-isoquinoline analogs show anticancer activity via DNA intercalation and apoptosis induction . Researchers should use biochemical assays (e.g., MTT for cytotoxicity, fluorometric kinase assays) to evaluate bioactivity. Always include positive controls (e.g., doxorubicin) and validate results across ≥3 replicates.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in:

- Purity : Use HPLC (>95% purity) to eliminate confounding byproducts .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and culture media.

- Structural analogs : Compare substituent effects (e.g., chloro vs. methoxy groups in vs. 12). Meta-analysis frameworks like Cochrane systematic reviews can harmonize data .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at positions 1 and 6.

- Step 2 : Screen against target enzymes (e.g., topoisomerases) using kinetic assays .

- Step 3 : Apply computational modeling (e.g., molecular docking) to correlate activity with electronic/steric parameters.

- Validation : Use regression analysis (e.g., QSAR) to identify key pharmacophores .

Q. How can enantiomeric purity of chiral this compound derivatives be achieved?

- Methodological Answer :

- Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients.

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) during hydrazine coupling.

- Characterization : Confirm enantiopurity via circular dichroism (CD) or X-ray crystallography .

Q. What in vivo models are appropriate for toxicology studies of this compound?

- Methodological Answer :

- Rodent models : Use Sprague-Dawley rats for acute toxicity (OECD 423 guidelines). Monitor hepatic/renal biomarkers (ALT, creatinine).

- Ethical compliance : Follow protocols approved by animal welfare committees (e.g., CU-IACUC in ).

- Dosage : Start with 1/10th of the in vitro IC₅₀ and escalate using Fibonacci schemes .

Q. How can cross-reactivity in biochemical assays involving this compound be minimized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.